2-Etilpiperazina-1-carboxilato de bencilo

Descripción general

Descripción

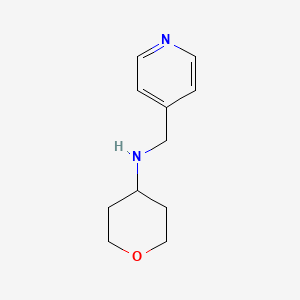

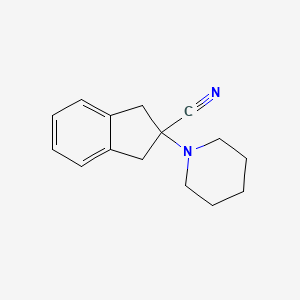

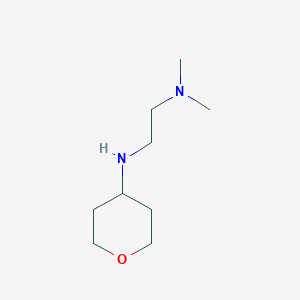

Benzyl 2-ethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-ethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-ethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fármacos que contienen piperazina

Los anillos de piperazina son una característica común en muchos productos farmacéuticos debido a su versatilidad en el diseño de fármacos. El 2-etilpiperazina-1-carboxilato de bencilo sirve como bloque de construcción en la síntesis de fármacos que contienen piperazina. Estos compuestos a menudo exhiben propiedades farmacocinéticas mejoradas y pueden actuar como andamios para organizar grupos farmacoforicos . El papel del compuesto en la síntesis de fármacos es crucial, especialmente en el desarrollo de inhibidores de quinasas y moduladores de receptores.

Desarrollo de compuestos heterocíclicos

En química medicinal, los compuestos heterocíclicos juegan un papel fundamental. El this compound se utiliza para introducir la porción de piperazina en estructuras heterocíclicas más grandes. Esta incorporación puede afectar significativamente las propiedades fisicoquímicas de la molécula final, influyendo en su actividad biológica y potencial como agente terapéutico .

Investigación de polímeros conductores

La estructura de la piperazina es beneficiosa en el campo de los polímeros conductores, que se utilizan en una gama de dispositivos electrónicos. El this compound se puede polimerizar o copolimerizar para crear polímeros con propiedades eléctricas y electroquímicas deseables. Estos materiales se exploran por su potencial en nanodispositivos, baterías recargables y transistores electroquímicos .

Síntesis de materiales optoelectrónicos

Los materiales optoelectrónicos son esenciales para el desarrollo de dispositivos que detectan y controlan la luz. El this compound contribuye a la síntesis de estos materiales al proporcionar un componente que puede influir en las propiedades ópticas del producto final. Su papel en la creación de materiales con alta movilidad de portadores de carga y estabilidad morfológica es significativo .

Investigación y desarrollo químico

Este compuesto se utiliza ampliamente en I+D química para sintetizar nuevas moléculas con aplicaciones potenciales en varios campos. Su reactividad y estabilidad lo convierten en un candidato ideal para la química experimental y exploratoria, lo que lleva a innovaciones en ciencia de materiales y productos farmacéuticos .

Investigación sobre seguridad y manejo

El this compound también juega un papel en la investigación centrada en la seguridad y el manejo de sustancias químicas. Se estudian sus propiedades para desarrollar mejores pautas de almacenamiento y manejo, garantizando la seguridad de los investigadores y el medio ambiente .

Mecanismo De Acción

- In the case of Benzylpenicillin , its primary target is the bacterial enzyme transpeptidase (also known as penicillin-binding protein or PBP ). Transpeptidase plays a crucial role in bacterial cell wall synthesis by cross-linking peptidoglycan strands. By binding to transpeptidase, Benzylpenicillin inhibits this process, leading to bacterial cell wall disruption and eventual cell lysis .

Target of Action

- likely interacts with specific cellular targets, although detailed information about these targets is scarce.

Mode of Action

- likely interacts with its target(s) through a similar mechanism. It may bind to specific proteins or enzymes involved in cellular processes. , as mentioned earlier, covalently binds to transpeptidase. This binding prevents the formation of stable peptidoglycan cross-links, weakening the bacterial cell wall and rendering it susceptible to osmotic pressure. Ultimately, this leads to bacterial cell death .

Análisis Bioquímico

Biochemical Properties

Benzyl 2-ethylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

Benzyl 2-ethylpiperazine-1-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. Furthermore, Benzyl 2-ethylpiperazine-1-carboxylate can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Benzyl 2-ethylpiperazine-1-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of enzymes like xanthine oxidase, reducing the production of reactive oxygen species (ROS). Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can influence gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 2-ethylpiperazine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 2-ethylpiperazine-1-carboxylate remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to Benzyl 2-ethylpiperazine-1-carboxylate can lead to sustained changes in cellular metabolism and function, particularly in oxidative stress responses .

Dosage Effects in Animal Models

The effects of Benzyl 2-ethylpiperazine-1-carboxylate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including renal toxicity and seizures. These threshold effects highlight the importance of dosage optimization in experimental studies involving Benzyl 2-ethylpiperazine-1-carboxylate .

Metabolic Pathways

Benzyl 2-ethylpiperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For example, it can influence the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative damage. Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl 2-ethylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Benzyl 2-ethylpiperazine-1-carboxylate within cells can influence its activity and function .

Subcellular Localization

Benzyl 2-ethylpiperazine-1-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression .

Propiedades

IUPAC Name |

benzyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUQBJBRYSNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656939 | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-00-0 | |

| Record name | Phenylmethyl 2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)

![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)